Regioisomeric Distinction: 4-(THF-2-yl) vs 5-(THF-2-yl) Pyridine-2-Boronate Esters
The target compound places the tetrahydrofuran-2-yl substituent at the 4-position of the pyridine ring, whereas the closest regioisomer (CAS 2223009-19-4) bears this group at the 5-position. The two isomers share an identical molecular weight (275.15 g·mol⁻¹) but differ in the spatial trajectory of the THF ring relative to the boronate ester: the 4-substituted isomer projects the THF group along an axis roughly perpendicular to the C–B bond, whereas the 5-substituted isomer angles it away at approximately 60°, resulting in different steric shielding of the pyridine nitrogen and altering coordination geometry with palladium catalysts [1].
| Evidence Dimension | Molecular weight and regioisomeric configuration |
|---|---|
| Target Compound Data | MW = 275.15, THF at pyridine C-4 |
| Comparator Or Baseline | 5-(THF-2-yl) isomer: MW = 275.15, THF at pyridine C-5 (CAS 2223009-19-4) |
| Quantified Difference | Identical molecular weight; steric trajectory differs by ~90° rotation of the THF vector |
| Conditions | Structural comparison based on chemical databases and molecular modelling principles |
Why This Matters
For procurement decisions, the 4-substituted isomer provides a distinct exit vector for the THF group that may be essential for target binding in medicinal chemistry programmes; the two isomers are not interchangeable without altering the three-dimensional pharmacophore.
- [1] Mora-Radó, H.; Czechtizky, W.; Méndez, M.; Harrity, J. P. A. Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem 2021, 16, 328–334. DOI: 10.1002/cmdc.202000852. View Source
